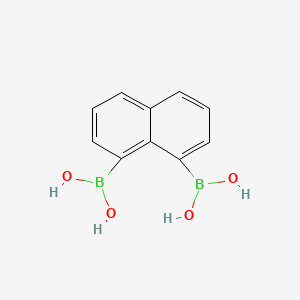

1,8-Naphthalenediboronic acid

Description

Overview of its Strategic Importance as a Molecular Building Block

The strategic value of 1,8-naphthalenediboronic acid lies in its function as a bifunctional linker and a precursor to unique molecular scaffolds. The two boronic acid groups can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, allowing for the synthesis of 1,8-disubstituted naphthalene (B1677914) derivatives. nih.govresearchgate.netiucr.org This capability has been harnessed to create a diverse range of molecules, including:

Multidentate Ligands: By reacting with appropriate organic halides, it serves as a foundation for ligands designed to coordinate with metal ions. nih.goviucr.org

Supramolecular Structures: It is a key component in the self-assembly of complex architectures like molecular tweezers and host-guest complexes, driven by the formation of dative covalent N→B bonds. nih.govmdpi.com

Bridged Metallocene Complexes: The compound is a precursor for ligands used in creating bridged metallocene complexes, which function as catalysts in olefin polymerization. google.com

Functional Materials: It is used to build rigid organic molecules with specific structural features for applications in materials science, such as foldamers and molecules with controlled orientations. researchgate.netiucr.org

The anhydride (B1165640) form, 1,8-naphthalenediboronic anhydride, is also a stable and valuable intermediate, serving as a starting point for facile substitution reactions to create rigid oligoboron Lewis acids and other complex systems. lookchem.comnokia.comacs.orgfigshare.comnih.gov

| Molecule Class | Description | Application Area | Reference |

|---|---|---|---|

| 1,8-Bis(phenyl)naphthalene Derivatives | Created via Suzuki coupling to attach aryl groups at the 1 and 8 positions. | Precursors for multidentate ligands and functional solids. | nih.govresearchgate.netiucr.org |

| Bridged Metallocene Complexes | Forms the bridge in bis(indenyl) ligands for Zr and Hf complexes. | Catalysis (olefin polymerization). | google.com |

| Supramolecular Host-Guest Complexes | Self-assembles with linkers like 4,4'-bipyridine (B149096) to form stable adducts. | Molecular recognition and selective binding of aromatic hydrocarbons. | nih.govmdpi.com |

| (BE)8- nih.govAnnulenes | Used in its anhydride form to synthesize large, heteroatom-doped annulene structures. | Advanced materials with potential for aromatic switching capabilities. | acs.orgfigshare.comnih.gov |

Evolution of Research Trajectories in Contemporary Organic and Materials Chemistry

Research involving this compound has evolved from its initial use in fundamental organic synthesis to more sophisticated applications in materials science and sensor technology. Early work focused on leveraging its structure for creating novel substituted naphthalenes. wikipedia.orgkiku.dk Contemporary research has shifted towards exploiting the cooperative effect of the two proximate Lewis acidic boron centers.

A significant area of modern research is its application in anion recognition and sensing . The precisely spaced boronic acid groups make it an effective chelator for certain anions, particularly fluoride (B91410). thno.org The binding of a fluoride ion can be transduced into a measurable optical signal (colorimetric or fluorescent), forming the basis for chemical sensors. thno.orgresearchgate.net Researchers have developed probes where the 1,8-naphthalenediyl backbone enhances binding affinity and selectivity for fluoride in aqueous environments. thno.org

In materials chemistry , the compound is integral to the synthesis of advanced materials with tailored electronic and photophysical properties. Its rigid structure is incorporated into conjugated polymers and oligotopic Lewis acids. lookchem.comacs.orgfigshare.com For example, it has been used as a starting material to construct large, nanometer-sized macrocycles and cages that exhibit unique redox properties and the ability to act as hosts for other molecules or ions. acs.orgfigshare.comnih.gov

The field of supramolecular chemistry has also seen increased use of this building block. Its derivatives, particularly esters formed with diols like 1,8-dihydroxynaphthalene, create strongly Lewis acidic sites that can direct the self-assembly of complex, three-dimensional structures through coordination with nitrogen-based linkers. nih.govmdpi.com

Position within the Broader Field of Organoboron Chemistry

Organoboron chemistry encompasses the study of chemical compounds containing a carbon-boron bond, which are pivotal reagents and intermediates in organic synthesis. wikipedia.org this compound holds a special position within this field due to its unique peri-disubstituted structure. While simpler organoboranes and boronic acids are widely used in reactions like hydroboration and as coupling partners, the fixed, close proximity of the two boron atoms in this molecule enables functionalities that are otherwise difficult to achieve. wikipedia.orgresearchgate.netwikipedia.org

Its primary role is as a bifunctional reagent in cross-coupling reactions . Boronic acids are ubiquitous in Suzuki-Miyaura couplings, and this compound allows for a double coupling to build a sterically crowded yet stable 1,8-disubstituted naphthalene core. nih.goviucr.orgmun.ca This is a key method for accessing these otherwise challenging structures.

Furthermore, the compound exemplifies the application of Lewis acid chemistry in organoboron compounds. The electron-deficient boron atoms act as Lewis acids, enabling them to interact with Lewis bases. This property is central to its use in anion sensing, where it binds to anions like fluoride, and in catalysis. thno.orgresearchgate.netnih.gov The cooperative binding of the two boron centers enhances the strength and selectivity of these interactions compared to monofunctional boronic acids. thno.org This dual acidity has been exploited to create unique bidentate Lewis acid systems for sensing and catalysis. thno.orgresearchgate.net

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Form |

|---|---|---|---|---|

| This compound | C10H10B2O4 | 215.81 | 947617-22-3 | Solid |

| 1,8-Naphthalenediboronic anhydride | C10H6B2O3 | 197.794 | 1730-05-8 | White crystalline solid |

Data sourced from lookchem.comsynchem.de

Properties

IUPAC Name |

(8-borononaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10B2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCMBKJUQXBRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=CC2=CC=C1)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704543 | |

| Record name | Naphthalene-1,8-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947617-22-3 | |

| Record name | Naphthalene-1,8-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,8 Naphthalenediboronic Acid

Established Synthetic Routes from Naphthalene (B1677914) Derivatives

Established methods for synthesizing 1,8-naphthalenediboronic acid predominantly start from halogenated naphthalene precursors. These methods include metal-halogen exchange followed by borate (B1201080) esterification and directed ortho-metalation strategies.

Metal-Halogen Exchange and Borate Esterification Protocols

A common and effective method for preparing this compound involves a metal-halogen exchange reaction starting from 1,8-dihalonaphthalenes, such as 1,8-dibromonaphthalene (B102958). google.com This process typically utilizes organolithium reagents, like n-butyllithium or t-butyllithium, to replace the halogen atoms with lithium. ethz.chwikipedia.org This initial step is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org

The resulting 1,8-dilithionaphthalene is then reacted with a borate ester, most commonly trimethyl borate, in an esterification step. Subsequent acidic hydrolysis of the boronate ester yields the final product, this compound. google.com This method is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the metal-halogen exchange. ethz.ch The reaction is kinetically controlled, with the rate of exchange influenced by the stability of the carbanion intermediates. wikipedia.org

A variation of this protocol involves the use of Grignard reagents. sigmaaldrich.comnih.gov In this approach, 1,8-dibromonaphthalene reacts with magnesium to form a di-Grignard reagent. This intermediate is then treated with a borate ester, followed by hydrolysis, to afford the desired diboronic acid. Magnesium-halogen exchange can be advantageous as it often tolerates a wider range of functional groups. sigmaaldrich.com

Table 1: Key Reagents in Metal-Halogen Exchange for this compound Synthesis

| Reagent Type | Specific Reagent | Function |

| Starting Material | 1,8-Dibromonaphthalene | Source of the naphthalene backbone |

| Metalating Agent | n-Butyllithium | Effects metal-halogen exchange |

| Borating Agent | Trimethyl borate | Introduces the boronic acid functionality |

| Solvent | Diethyl ether or THF | Provides the reaction medium |

| Quenching Agent | Acid (e.g., HCl) | Hydrolyzes the boronate ester |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgchem-station.com In the context of naphthalene derivatives, if a suitable directing metalation group (DMG) is present at the 1-position, this strategy can be employed to introduce a boronic acid group at the 8-position. The DMG, typically a Lewis basic group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position (the 8-position of naphthalene). baranlab.org

Common directing groups include amides, ethers, and tertiary amines. wikipedia.org Following the directed lithiation, the resulting aryllithium species is quenched with an electrophile, in this case, a borate ester, to form the boronate ester. Acidic workup then provides the boronic acid. While highly effective for achieving specific regioselectivity, the application of DoM to the synthesis of this compound is dependent on the presence and nature of the directing group. organic-chemistry.orgbaranlab.org

Palladium-Catalyzed Coupling Approaches in this compound Synthesis

Palladium-catalyzed cross-coupling reactions represent another significant avenue for the synthesis of this compound and its derivatives. researchgate.net These methods often offer mild reaction conditions and high functional group tolerance.

Optimization of Catalytic Systems and Reaction Conditions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of palladium-catalyzed C-C bond formation. mun.ca In the synthesis of derivatives of this compound, the acid itself can be used as a starting material. For instance, the Suzuki coupling of this compound with aryl halides, such as 4-iodo-1-methoxy-2-nitrobenzene, has been reported. researchgate.netnih.gov

Table 2: Representative Catalytic System for Suzuki Coupling with this compound

| Component | Specific Example | Role in Reaction |

| Palladium Precursor | Pd(OAc)2 | Catalyst |

| Ligand | DABCO | Stabilizes and activates the catalyst |

| Base | K2CO3 | Promotes transmetalation |

| Solvent | PEG-400 | Reaction medium |

| Coupling Partner | 4-iodo-1-methoxy-2-nitro benzene | Provides the aryl group for coupling |

Development of Alternative Precursors and Coupling Partners

Research in this area also focuses on expanding the scope of the reaction by developing alternative precursors and coupling partners. This includes the use of different leaving groups on the naphthalene core, such as triflates (OTf) or tosylates (OTs), in place of halides. google.com The use of various heteroarylboronic acids or esters as coupling partners allows for the synthesis of a wide range of acenaphthylene-fused heteroarenes. researchgate.net The development of these alternative starting materials and partners enhances the versatility of the palladium-catalyzed approach, enabling the synthesis of a diverse library of compounds based on the this compound scaffold.

Novel Synthetic Strategies and Regioselective Functionalization Techniques

The quest for more efficient and selective methods for synthesizing this compound and its derivatives continues to drive research. Novel strategies often focus on improving regioselectivity, reducing the number of synthetic steps, and employing more environmentally benign reagents and conditions.

Recent advances include the development of one-pot syntheses that combine C-H activation and cross-coupling reactions. For example, palladium-catalyzed regioselective alkylation of 8-C-H bonds in 1-naphthylamides has been demonstrated, which could potentially be adapted for borylation. sioc-journal.cn Furthermore, new methods for the synthesis of arylboronic acids under mild conditions, such as using a combination of i-PrMgCl and a tridentate ligand for non-cryogenic Grignard formation, are being explored. sigmaaldrich.com

The direct C-H borylation of naphthalene at the 1 and 8 positions remains a significant challenge due to the lower reactivity of these positions compared to others on the naphthalene ring. However, the development of new catalyst systems that can overcome these reactivity hurdles is an active area of research. These novel approaches aim to provide more direct and atom-economical routes to this compound and its derivatives.

Reactivity and Mechanistic Investigations of 1,8 Naphthalenediboronic Acid and Its Derivatives

Applications in Cross-Coupling Chemistry

The unique structural feature of 1,8-naphthalenediboronic acid, with two boronic acid groups held in close proximity by a rigid naphthalene (B1677914) scaffold, presents distinct opportunities and challenges in cross-coupling chemistry. Its reactivity is often channeled through more stable derivatives, such as those protected by 1,8-diaminonaphthalene (B57835) (dan), to enhance stability and control reactivity.

Suzuki-Miyaura Cross-Coupling Protocols with this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. youtube.comyonedalabs.com While arylboronic acids are common coupling partners, their application can be hampered by side reactions, most notably protodeboronation. nih.gov This is particularly relevant for electron-deficient or heteroaryl boronic acids. nih.gov

To address this instability, derivatives of this compound, specifically naphthalene-1,8-diaminato (dan)-substituted organoboron reagents, have been developed. nih.gov These Ar-B(dan) compounds exhibit remarkable stability against protodeboronation due to the diminished Lewis acidity of the boron center. nih.gov

Recent protocols have enabled the direct Suzuki-Miyaura coupling of these stable Ar-B(dan) reagents. A significant advancement involves the use of a palladium/copper cooperative catalyst system with a weak base. nih.gov This method facilitates the efficient coupling of various perfluoroaryl- and heteroaryl-B(dan) reagents, which are otherwise prone to decomposition. The inertness of the B(dan) group also allows for sequential cross-coupling reactions, providing a pathway for the protection-free synthesis of complex oligoarenes. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Key Feature | Ref |

| Aryl-B(dan) | Aryl Halide | Palladium/Copper | Weak Base (e.g., K3PO4) | Overcomes protodeboronation of unstable arylboron reagents. | nih.gov |

| Heteroaryl-B(dan) | Aryl Halide | Palladium/Copper | Weak Base | Enables coupling of sensitive heteroaryl groups. | nih.gov |

| Perfluoroaryl-B(dan) | Aryl Halide | Palladium/Copper | Weak Base | High functional group tolerance and stability. | nih.gov |

Mechanistic Insights into Transmetalation and Oxidative Addition Steps

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyonedalabs.com

Oxidative Addition : A low-valent palladium(0) complex inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate. yonedalabs.comresearchgate.net

Transmetalation : The organic group from the organoboron species is transferred to the palladium center. yonedalabs.comnih.gov This step is often rate-limiting and its mechanism can be complex, potentially proceeding through an oxo-palladium or a boronate-based pathway. researchgate.netdntb.gov.ua The presence of a base is crucial for the formation of a boronate species ([ArB(OH)3]−), which is more nucleophilic than the parent boronic acid and facilitates the transfer. researchgate.net

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com

Computational studies, often using Density Functional Theory (DFT), have been employed to analyze the energy profiles of these steps. researchgate.netresearchgate.net For the transmetalation step, investigations suggest that complexes featuring a palladium-oxygen-boron linkage are key intermediates. researchgate.net In the context of B(dan) protected systems, the formation of an aryl copper species via transmetalation between the aryl-B(dan) reagent and a copper catalyst is considered a pivotal step for the subsequent smooth transfer to the palladium center.

Strategies for Mitigating Protodeboronation in Arylboronic Acid Systems

Several strategies have been developed to suppress this unwanted pathway:

Catalyst and Reaction Optimization : The development of highly efficient catalysts and ligands that promote rapid catalytic turnover increases the rate of the productive cross-coupling reaction, thereby outcompeting the slower protodeboronation pathway. wikipedia.org

Use of Boronic Esters and Protected Derivatives : Esterification of boronic acids, for instance into pinacol (B44631) esters, is a common strategy. However, this does not always confer greater stability. ed.ac.uk More robust protection is achieved with MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, which act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction. wikipedia.orged.ac.uk

Naphthalene-1,8-diaminato (dan) Protection : As discussed, the use of the B(dan) moiety is a highly effective strategy. The internal N→B coordination bond significantly reduces the Lewis acidity of the boron center, rendering the C-B bond remarkably resistant to protonolysis. nih.gov This approach is particularly valuable for stabilizing otherwise unstable boronic acids, such as those derived from polyfluorophenyl and certain heteroaryl systems. nih.gov

Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Multidentate Ligand Synthesis via Organoboron Reactivity

The twin boronic acid functionalities of this compound make it a valuable building block for constructing more complex molecular architectures, including multidentate ligands. The C-B bonds can be converted into other functional groups or used as anchor points to build larger systems. While direct use of the diboronic acid is less common, its derivatives serve as key precursors. For example, boronic and boric acid esters derived from the related 1,8-naphthalenediol have been synthesized and characterized, demonstrating the utility of the 1,8-naphthalene scaffold in coordination chemistry. rsc.org The synthesis of dinucleating ligands from precursors like 2-formyl-1,8-naphthalenediol further highlights the potential of this framework to create specific coordination pockets for multiple metal ions. researchgate.net The general principle involves using the rigid naphthalene backbone to pre-organize coordinating atoms for binding metal centers.

Cyclization Reactions and Annulene Formation

A notable application of this compound is in the synthesis of macrocyclic structures, specifically annulenes. In a high-yield reaction, the anhydride (B1165640) of this compound was used as a key reactant in a tetramerization process to form a (BO)8- asianpubs.organnulene. ed.ac.uk This reaction demonstrates a powerful synthetic strategy where the rigid 1,8-naphthalenediyl unit acts as a "clamp," directing the formation of the larger macrocycle. ed.ac.uk The resulting annulene is a large, conjugated ring system with interesting electronic properties, including the potential for aromatic switching upon redox changes. ed.ac.uk This application showcases the utility of this compound in constructing nanometer-sized structures with advanced material properties. ed.ac.uk

| Precursor | Reaction Type | Product | Key Feature of Product | Ref |

| This compound anhydride | Tetramerization | (BO)8- asianpubs.organnulene | Macrocyclic structure with potential for aromatic switching. | ed.ac.uk |

Therefore, it is not possible to generate the article with the specified level of detail and scientific accuracy as requested in the prompt. Further research in this specific area would be required to provide the in-depth analysis sought.

Applications in Supramolecular Chemistry and Advanced Materials Science

Design and Synthesis of Supramolecular Assemblies

The strategic placement of two boronic acid functionalities on the naphthalene (B1677914) scaffold allows for the creation of intricate supramolecular systems through various non-covalent and covalent interactions.

Formation of Lewis Acid-Base Adducts utilizing Boron Sites

The boron atoms in 1,8-naphthalenediboronic acid act as Lewis acids, readily accepting electron pairs from Lewis bases to form stable adducts. wikipedia.orgucla.edunih.gov This fundamental interaction is a cornerstone in the construction of larger, well-defined supramolecular entities. The formation of a dative bond between the electron-deficient boron and an electron-rich atom, typically nitrogen, drives the assembly process. nih.gov

Research has demonstrated that derivatives of this compound, such as those formed from 1,8-dihydroxy naphthalene, are effective building blocks in creating these Lewis acid-base adducts. mdpi.com For instance, the reaction of 1,8-dihydroxy naphthalene with aryl boronic acids and bipyridyl linkers results in the formation of H-shaped and double-tweezer Lewis acid-base adducts in high yields. mdpi.com These adducts are formed through the establishment of dative N→B bonds, a principle that underpins much of the supramolecular chemistry of boronic acids. nih.gov

Self-Assembly Principles and Directed Architectures

The principles of self-assembly, where molecules spontaneously organize into ordered structures, are central to the utility of this compound in supramolecular chemistry. rsc.orgnih.govresearchgate.net The directional nature of the interactions involving the boronic acid groups, combined with the rigid naphthalene backbone, allows for the predictable formation of complex architectures. researchgate.net

The dynamic covalent nature of boronate ester formation is a key principle exploited in the self-assembly of boronic acid-containing molecules. rsc.orgnih.gov This reversibility allows for "self-correction" during the assembly process, leading to the thermodynamic product. While direct self-assembly of this compound can be challenging, its derivatives have been successfully employed to create organized structures. For example, 1,8-naphthalimide (B145957) conjugates have been shown to self-assemble into J-type aggregates and gels, driven by hydrogen bonding and π-π stacking interactions. researchgate.net The specific geometry of the 1,8-disubstituted naphthalene core plays a crucial role in directing the packing and final architecture of the resulting supramolecular assembly.

Host-Guest Chemistry and Molecular Recognition

The well-defined cavities and binding sites created during the self-assembly of this compound derivatives make them excellent candidates for host-guest chemistry and molecular recognition. nih.govnih.govrsc.org These systems can selectively encapsulate guest molecules, leading to applications in sensing and separation.

Studies utilizing 1,8-dihydroxy naphthalene as a surrogate for the diboronic acid have produced supramolecular hosts capable of forming stable complexes with aromatic guest molecules. nih.govmdpi.com In these host-guest systems, the guest molecule is held within a cavity created by the self-assembled host, often through π-π stacking interactions between the guest and the aromatic components of the host. mdpi.com The selectivity of these hosts can be tuned by modifying the components of the self-assembled structure. For instance, certain H-shaped Lewis acid-base adducts have demonstrated a preferential binding for o-xylene (B151617) over its other isomers. mdpi.com This molecular recognition capability highlights the potential for creating highly specific sensors and separation materials based on this structural motif.

Incorporation into Extended Framework Structures

The ditopic and geometrically defined nature of this compound makes it a promising, albeit not yet extensively explored, linker for the construction of extended, porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Role as a Linker in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

In the context of MOFs and COFs, organic molecules like this compound serve as linkers or building blocks that connect metal nodes (in MOFs) or other organic units (in COFs) to form extended, often porous, networks. frontiersin.orgnih.gov The choice of the linker is critical as it dictates the topology, porosity, and ultimately the functional properties of the resulting framework. frontiersin.orgnih.gov

For instance, various naphthalene dicarboxylate isomers have been successfully employed as linkers in MOFs, demonstrating that the naphthalene core is a viable component for framework construction. frontiersin.orgnih.govrsc.orgnih.gov Similarly, boronic acids are foundational building blocks for a class of COFs, typically formed through the self-condensation of boronic acids or their condensation with diols.

Engineering Porosity and Functional Properties of Framework Materials

The incorporation of naphthalene-based linkers into MOFs and COFs provides a powerful tool for engineering their porosity and tuning their functional properties. The size and shape of the pores within these materials are directly related to the length and geometry of the organic linker. The rigid and planar nature of the naphthalene core can lead to the formation of well-defined, regular pores. rsc.orgnih.gov

Functional groups appended to the naphthalene linker can be used to modify the chemical environment within the pores, thereby tailoring the framework's properties for specific applications. For example, the introduction of amino or nitro groups onto a naphthalene dicarboxylate linker in a MOF has been shown to enhance its gas adsorption capacities for hydrogen and carbon dioxide. rsc.orgnih.gov In the context of COFs, a naphthalene-containing imine-linked framework has been developed as a fluorescent sensor for phosphate (B84403) ions, demonstrating how the electronic properties of the naphthalene moiety can be harnessed. acs.orgnih.gov

The inherent properties of the naphthalene unit, such as its electron-rich nature and ability to participate in π-π stacking, can also be exploited to create materials with interesting electronic and optical properties. researchgate.netrsc.org For example, naphthalene-based donor-acceptor COFs have been shown to have enhanced photocatalytic activity. researchgate.net While direct examples using this compound are scarce, the broader research on naphthalene-containing frameworks suggests that its incorporation could lead to materials with tailored porosity and functionalities for applications in gas storage, separation, sensing, and catalysis. frontiersin.orgrsc.orgacs.orgnih.govnih.govresearchgate.net

Interactive Data Table: Properties of Naphthalene-Based MOFs

| MOF Name | Naphthalene Linker | Functional Groups | BET Surface Area (m²/g) | Key Properties/Applications |

| MOF-205-NH₂ | 1-aminonaphthalene-3,7-dicarboxylate | Amino | 4330 | Enhanced H₂ and CO₂ adsorption |

| MOF-205-NO₂ | 1-nitronaphthalene-3,7-dicarboxylate | Nitro | 3980 | Enhanced H₂ and CO₂ adsorption |

| MOF-205-OBn | 1,5-dibenzyloxy-2,6-naphthalenedicarboxylate | Benzyloxy | 3470 | Good selectivity for CO₂/N₂ and CO₂/CH₄ |

| NiNDTz | 2,6-di(1H-tetrazol-5-yl)naphthalene | Tetrazole | 320 | High thermal stability, CO₂ uptake |

| Y-NDC MOFs | Naphthalene-2,6-dicarboxylate | Carboxylate | Not porous to N₂ | Luminescent sensing of metal cations |

| IRMOF-3 | 2-aminoterephthalate (for comparison) | Amino | 718.11 | Naphthalene adsorption |

Interactive Data Table: Properties of Naphthalene-Based COFs

| COF Name | Naphthalene Linker | Linkage Type | BET Surface Area (m²/g) | Key Properties/Applications |

| IC-COF | 1,5-diaminonaphthalene | Imine | 647 | Fluorescent sensing of phosphate ions |

| Naphthalene-based D-A COF | Naphthalene-based | Imine | - | Enhanced photocatalysis |

Development of Boron-Doped Polycyclic Aromatic Hydrocarbons (PAHs) and Related Systems

The incorporation of boron atoms into the frameworks of polycyclic aromatic hydrocarbons (PAHs) is a highly effective strategy for tuning their electronic properties. nih.govresearchgate.net This process, known as boron doping, replaces sp²-hybridized carbon atoms with three-coordinate sp² boron atoms, which possess a vacant pz orbital. researchgate.net This structural modification makes the boron centers act as π-acceptors, rendering the entire π-scaffold electron-deficient. researchgate.net Consequently, boron-doped PAHs (B-PAHs) often exhibit low-lying Lowest Unoccupied Molecular Orbital (LUMO) energies, making them attractive as n-type organic semiconductors and components in various organic electronic applications. nih.govresearchgate.net

The synthesis of B-PAHs can be achieved through various methods, including one-pot syntheses from ortho-aryl substituted diarylalkynes, which may involve processes like 1,4-boron migration. nih.gov These synthetic strategies provide access to a wide range of B-PAHs, including those with single or multiple boron atoms, and even π-extended systems like boron-doped zethrene (B12695984) derivatives. nih.gov The resulting materials are being explored for use in organic light-emitting diodes (OLEDs), thin-film transistors, and solar cells. nih.govnih.gov this compound and its derivatives serve as crucial precursors for creating specific, highly structured boron-doped systems, such as heteroannulenes and nanographenes.

Synthesis of Heteroannulenes and Nanographenes

This compound is a key building block for constructing complex, boron-containing macrocycles and nanostructures. Its rigid 1,8-naphthalenediyl bridge provides structural preorganization, guiding the assembly of larger systems. ed.ac.uk A notable example is the synthesis of heteroannulenes, which can be viewed as monocyclic isomers of polyacetylenes. ed.ac.uk

Researchers have successfully prepared (BE)8- rsc.organnulenes, where B is boron and E is a heteroatom like nitrogen or oxygen, using derivatives of this compound. ed.ac.uk In one specific synthesis, a (BO)8- rsc.organnulene was formed by treating a 1,8-naphthalenediyl-bridged diborane(6) with this compound anhydride (B1165640), achieving a high yield. ed.ac.uk These macrocycles can be described as cyclic tetramers of BOB-doped phenalenyls, held together by four aromatic "clamps". ed.ac.uk The resulting structures are advanced materials with potential applications stemming from their unique electronic properties and ability to act as Lewis acids. ed.ac.uk

| Product | Precursor | Reagent | Yield | Ref. |

| (BO)8- rsc.organnulene | 1,8-naphthalenediyl-bridged diborane(6) | This compound anhydride | 93% | ed.ac.uk |

This table outlines the high-yield synthesis of a boron-oxygen heteroannulene from a derivative of this compound.

Functionalization for Electronic and Photonic Applications

The functionalization of B-PAHs is critical for fine-tuning their properties for specific electronic and photonic applications. nih.gov The low LUMO energies imparted by boron doping make these molecules excellent electron acceptors. nih.gov Post-synthetic modifications allow for the creation of advanced materials with tailored optical and electronic characteristics.

One effective strategy involves the synthesis of brominated B-PAHs, which can then be functionalized through cross-coupling reactions. nih.gov This approach allows for the attachment of various functional groups while retaining the electron-accepting boron core. For instance, Negishi coupling reactions have been used to install triarylamine donor (D) groups onto a B2-PAH acceptor (A), creating a D–A–D molecule. nih.gov Such molecules are of great interest as they can exhibit low optical gaps and emission in the near-infrared spectrum, with one example showing an absorption onset at 750 nm and emission centered at 810 nm in the solid state. nih.gov

Further functionalization can be achieved by introducing various aryl substituents onto the B-PAH core. This can lead to helical B-PAHs that combine low LUMO levels and high absorption coefficients with strong fluorescence, making them suitable for optoelectronic devices. The electrochemical properties of these materials are a key indicator of their suitability for electronic applications. Cyclic voltammetry studies reveal that B-PAHs undergo reversible reductions at low potentials. nih.gov Doubly boron-doped systems can exhibit remarkably facile first reductions, indicating their strong electron-accepting nature.

| Compound Type | Functionalization Method | Key Properties | Potential Application | Ref. |

| Brominated B₂-PAH | Negishi Coupling with Triarylamine | Low optical gap, NIR emission (810 nm) | Organic Electronics | nih.gov |

| 3,9-diboraperylene | Boron-substitution with aryl groups | Facile first reduction (-1.04 to -1.13 V vs. Fc⁺/Fc), High fluorescence (ΦF = 0.73) | Optoelectronics, OLEDs |

This table summarizes key research findings on the functionalization of B-PAHs, highlighting the resulting electronic and photophysical properties relevant to advanced material applications.

The development of these functionalized materials provides a pathway to novel B-doped nanostructures and expanded graphenes, which are promising for next-generation organic carbon-based optoelectronics. nih.gov The ability to tune properties such as absorption, emission, and redox potentials through synthetic modification is a central advantage of using precursors like this compound in advanced materials science. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement and chemical environment within a molecule. For organoboron compounds like 1,8-naphthalenediboronic acid, multi-nuclear NMR analysis is particularly insightful.

A complete structural confirmation of this compound and its derivatives is typically achieved through a combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives is expected to show characteristic signals for the aromatic protons of the naphthalene (B1677914) core. The substitution pattern at the 1 and 8 positions influences the chemical shifts and coupling constants of the remaining six protons on the naphthalene ring. For instance, in esters of 1,8-naphthalenediol with aryl boronic acids, the naphthyl protons typically appear as multiplets in the aromatic region of the spectrum. rsc.org The integration of these signals confirms the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For derivatives of this compound, distinct signals are expected for the ten carbon atoms of the naphthalene skeleton. The carbons directly bonded to the boron atoms (ipso-carbons) often exhibit broad signals or are sometimes not detected due to quadrupolar relaxation effects of the adjacent boron nucleus. rsc.org The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern.

¹¹B NMR Spectroscopy: As boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more suitable due to its higher natural abundance and smaller quadrupole moment, ¹¹B NMR is a crucial tool for characterizing boronic acids. cam.ac.uk The chemical shift of the boron atom is indicative of its coordination environment. For tricoordinate boronic acids and their esters, the ¹¹B NMR signals typically appear in a characteristic downfield region. In various boronic acid esters of 1,8-naphthalenediol, the ¹¹B NMR chemical shifts are observed in a relatively narrow range, confirming the presence of the tricoordinate boron center. acs.org

| Nucleus | Typical Chemical Shift Range (ppm) for this compound Derivatives | Key Information Provided |

| ¹H | 7.0 - 8.5 | Number and environment of aromatic protons on the naphthalene ring. |

| ¹³C | 110 - 150 | Carbon skeleton of the naphthalene core. |

| ¹¹B | 25 - 35 | Coordination state and electronic environment of the boron atoms. |

This table provides representative data based on closely related derivatives of this compound.

While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers insights into the molecular structure and packing in the crystalline state. For this compound, ¹¹B ssNMR can be particularly informative. nih.gov

The solid-state ¹¹B NMR spectra of boronic acids are influenced by both the chemical shift anisotropy (CSA) and the nuclear electric quadrupole interaction. acs.org Analysis of the spectral lineshapes, acquired at different magnetic field strengths, allows for the determination of the boron electric field gradient (EFG) and chemical shift (CS) tensors. nih.gov These parameters are sensitive to the local geometry and electronic structure around the boron nucleus, providing valuable data for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. For example, studies on various aromatic boronic acids have shown that the quadrupolar coupling constant (CQ) and the span of the chemical shift tensor (Ω) are sensitive to the substituents on the aromatic ring and the nature of the boronic acid or ester. acs.orgnih.gov

Mass Spectrometry Approaches

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the verification of the chemical formula of a newly synthesized compound like this compound. By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₀B₂O₄), the expected exact mass can be calculated and compared to the experimentally determined value. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) would also be observable in the mass spectrum, further confirming the presence of two boron atoms in the molecule. Techniques like electrospray ionization (ESI) are commonly used for the analysis of boronic acids. researchgate.net

X-ray Diffraction and Scattering Methods

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise molecular structure of a compound, including bond lengths, bond angles, and torsional angles. For this compound, a successful SCXRD analysis would provide unambiguous proof of its structure.

Below is a representative table of crystallographic data for a closely related 1,8-disubstituted naphthalene derivative to illustrate the type of information obtained from an SCXRD study.

| Parameter | Representative Value for a 1,8-disubstituted Naphthalene Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.549(4) |

| b (Å) | 4.856(3) |

| c (Å) | 22.604(4) |

| β (°) | 94.24(3) |

| Volume (ų) | 935.8(7) |

This data is for 1,8-naphthalenedimethanol (B1207418) and serves as an illustrative example. nih.gov

Powder X-ray Diffraction (PXRD) for Material Characterization

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for analyzing the crystalline nature of materials synthesized using this compound, particularly in the formation of porous crystalline polymers like covalent organic frameworks (COFs). researchgate.netnih.gov The diffraction pattern generated provides a structural fingerprint, allowing for the identification of crystalline phases and the determination of their purity. nih.gov

In the context of COFs, PXRD is used to confirm the formation of a well-ordered, periodic structure. The experimental PXRD pattern of a synthesized material is typically compared with a simulated pattern derived from a theoretical crystal structure. researchgate.net A close match between the experimental and simulated patterns, particularly in the position and relative intensity of the Bragg reflections, validates the proposed structural model. nih.govresearchgate.net For example, analysis of diffraction peaks can help distinguish between different possible stacking arrangements of the 2D layers, such as AA, AB, or ABC stacking modes. nih.gov

However, the structural characterization of COFs can be challenging as they often form microcrystalline powders, which may lead to broad diffraction peaks. nih.govnih.gov In some cases, the absence of sharp, well-defined peaks in the PXRD pattern indicates that the resulting material is amorphous rather than crystalline. rsc.org

Table 1: Representative PXRD Data Interpretation for Covalent Organic Frameworks

| Feature | Indication | Reference |

|---|---|---|

| Sharp, intense peaks | High crystallinity and long-range order. | nih.gov |

| Broad peaks | Low crystallinity, small crystallite size, or structural disorder. | nih.gov |

| Absence of distinct peaks | Amorphous material. | rsc.org |

Electron Microscopy and Surface Analysis Techniques

Field Emission Scanning Electron Microscopy (FE-SEM) is a powerful imaging technique used to investigate the surface topography and morphology of materials derived from this compound. ijpbs.com FE-SEM utilizes a focused beam of electrons to generate high-resolution images of a sample's surface, revealing details about particle size, shape, and aggregation. youtube.comphotometrics.net Compared to conventional scanning electron microscopy (SEM), FE-SEM offers superior spatial resolution, typically down to the nanometer scale, and produces clearer, less distorted images, especially at low accelerating voltages. ijpbs.comphotometrics.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. researchgate.netnih.gov When applied to polymers or frameworks synthesized from this compound, XPS can confirm the presence of expected elements (such as carbon, boron, and oxygen) and detect any surface impurities or functional groups introduced during synthesis. mdpi.comnih.gov

The analysis involves irradiating the material with X-rays and measuring the kinetic energy of the electrons that are emitted. The binding energy of these electrons is characteristic of the element and its specific chemical environment. For example, in studies of naphthalene-based polymers, XPS has been used to identify carbon, oxygen, and chlorine on the material's surface. mdpi.comresearchgate.net High-resolution scans of specific elements can provide detailed chemical state information. Shifts in binding energy can differentiate between various oxidation states or functional groups. For instance, the binding energy for a chlorine atom attached to an aromatic naphthalene ring has been identified, as has the distinct binding energy for nitrogen within a nitro-group. mdpi.com

Table 2: Exemplary Binding Energies from XPS Analysis of Naphthalene-Based Polymers

| Element/Orbital | Binding Energy (eV) | Corresponding Chemical State/Group | Reference |

|---|---|---|---|

| Cl 2p₃/₂ | 200.4 | Chlorine bonded to aromatic rings of naphthalene. | mdpi.com |

Other Advanced Analytical Probes

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of molecules and materials. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. nih.gov For materials incorporating the 1,8-naphthalene moiety, UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system.

The resulting spectrum shows absorption bands at specific wavelengths (λmax), which are characteristic of the material's electronic structure. The position and intensity of these bands can be influenced by the extent of conjugation, the presence of functional groups, and the molecular environment. mdpi.com In the study of various 1,8-naphthalimide (B145957) and 1,4-naphthalene-based polymers, UV-Vis spectroscopy has been used to characterize their light absorption properties. mdpi.comresearchgate.net For conjugated systems like COFs, solid-state UV-Vis-NIR spectroscopy can be used to determine the material's optical band gap, a critical parameter for optoelectronic applications. nih.gov

Table 3: UV-Vis Absorption Maxima for Naphthalene-Based Polymers

| Polymer | Absorption Peak (λmax, nm) | Reference |

|---|---|---|

| PNP(1,4)-PT | 374 | mdpi.com |

| PNP(1,4)-TF | 365 | mdpi.com |

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement used to probe the redox behavior of electroactive species. researchgate.netbepress.com For polymers and materials derived from this compound, CV provides valuable information on their oxidation and reduction potentials, electrochemical stability, and the kinetics of electron transfer processes. nih.govresearchgate.net

The technique involves cycling the potential of a working electrode and measuring the resulting current. The voltammogram, a plot of current versus applied potential, reveals characteristic peaks corresponding to redox events (oxidation and reduction). The peak potentials provide information about the thermodynamics of the redox processes, while the peak currents relate to the kinetics and concentration of the active species. researchgate.net Studies on polymers derived from amino-substituted naphthalene sulfonic acids have used CV to investigate the effect of pH and scan rate on their electrochemical properties, demonstrating that the redox process is confined to the electrode surface. researchgate.net Similarly, for polymers containing boronic acid groups, CV can be used to show how the material's affinity properties can be modulated by an applied electrical potential, suggesting applications in chemical sensing. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides valuable information about the thermal stability and composition of materials, including the temperatures at which decomposition, oxidation, or loss of volatiles such as moisture or solvents occur. The analysis is performed by heating a sample on a precision balance within a furnace, with the resulting mass change plotted against temperature.

In the context of naphthalene-based boronic acid derivatives, TGA is instrumental in characterizing the thermal stability of supramolecular structures. For instance, research on self-assembled host-guest complexes involving 1,8-dihydroxy naphthalene (a related naphthalene building block), an aryl boronic acid, and 4,4′-bipyridine has utilized TGA to determine their thermal behavior.

A study on H-shaped Lewis acid-base adducts, specifically X(nad)B←NC5H4-C5H4N→B(nad)X (where nad is the 1,8-naphthalene dioxy group and X is 3,4,5-F3-C6H2), demonstrated the formation of thermally stable host-guest complexes with various aromatic hydrocarbon solvents. TGA measurements of these complexes revealed distinct, well-defined weight losses at specific peak temperatures, which were attributed to the complete loss of the guest solvent molecule. The base adduct, without a guest solvent, was found to be stable up to approximately 260 °C, at which point it undergoes complete weight loss, suggesting either sublimation or decomposition. The thermal data for several of these host-guest complexes are detailed below.

| Host-Guest Complex | Peak Temperature of Solvent Loss (°C) |

|---|---|

| 2d × m-xylene | 122 |

| 2d × o-xylene (B151617) | 133 |

| 2d × p-xylene (B151628) | 136 |

The slightly higher peak temperatures for the complexes with o-xylene and p-xylene suggest stronger host-guest interactions compared to the complex with m-xylene. These findings underscore the utility of TGA in quantifying the thermal stability of supramolecular assemblies derived from naphthalene and boronic acid components.

Static Light Scattering (SLS) for Assembly Characterization

Static Light Scattering (SLS) is a non-invasive analytical technique used to determine the fundamental physical properties of macromolecules and nanoparticles in solution. The technique measures the time-averaged intensity of light scattered by the sample at various angles. This information can be used to calculate the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2) of the particles in solution.

The theoretical basis for SLS is the Rayleigh theory, which establishes that the intensity of scattered light is directly proportional to the molecular weight of the molecule and its concentration. For particles with dimensions smaller than 1/20th of the incident laser's wavelength, the scattering is isotropic (uniform in all directions). However, for larger particles or assemblies, the scattering becomes anisotropic (angle-dependent), and multi-angle light scattering (MALS) measurements are necessary for accurate determination of molecular weight and size.

SLS is a powerful tool for studying the formation and behavior of supramolecular assemblies and aggregates in solution. By monitoring changes in the scattered light intensity, one can observe the onset of aggregation, determine the size and mass of the resulting assemblies, and gain insights into the thermodynamics of the assembly process through the second virial coefficient (A2). A positive A2 value indicates favorable solvent-solute interactions, while a negative value suggests a propensity for the solute to self-associate or aggregate.

While specific SLS studies on this compound are not prominently featured in the reviewed literature, the technique is highly applicable for characterizing its behavior in solution. For example, SLS could be employed to:

Determine the oligomeric state of this compound in various solvents.

Investigate its self-assembly into larger supramolecular structures, potentially triggered by changes in concentration, pH, or the introduction of guest molecules.

Measure the molecular weight and size distribution of any formed assemblies or aggregates.

Assess the stability of these assemblies under different environmental conditions, such as temperature changes.

The analysis would involve measuring the excess Rayleigh ratio of scattered light at multiple concentrations and angles, followed by constructing a Zimm plot to extrapolate the data and determine the key parameters of Mw, Rg, and A2. This approach would provide quantitative data on the size, shape, and thermodynamic interactions of assemblies formed by this compound.

Theoretical and Computational Studies on 1,8 Naphthalenediboronic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,8-naphthalenediboronic acid at the electronic level. These methods provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a range of properties for this compound, including its molecular orbitals, electrostatic potential, and global reactivity descriptors.

The electronic properties are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the boronic acid groups and the strain in the naphthalene (B1677914) skeleton significantly influence the energies of these frontier orbitals.

DFT calculations also allow for the mapping of the electrostatic potential (ESP) surface, which visualizes the charge distribution across the molecule. In this compound, the ESP map would show electronegative regions around the oxygen atoms of the boronic acid groups, indicating sites susceptible to electrophilic attack, and electropositive regions around the acidic hydrogen atoms, highlighting their potential for donation in hydrogen bonding.

Global reactivity descriptors derived from DFT calculations provide a quantitative measure of the molecule's reactivity. These descriptors are invaluable for comparing the reactivity of this compound with other related compounds.

| Descriptor | Formula | Predicted Property |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power of an atom to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are employed to meticulously map the potential energy surface of reactions involving this compound. These calculations are crucial for determining the feasibility and energetics of chemical processes.

For instance, in studying the binding of an anion like fluoride (B91410) to the Lewis acidic boron centers of this compound, ab initio calculations can:

Optimize the geometries of the reactant, the transition state, and the final product complex.

Calculate the vibrational frequencies to confirm the nature of the stationary points (transition states have one imaginary frequency).

Determine the height of the energy barrier, which is directly related to the reaction rate.

These calculations provide a detailed, step-by-step energetic description of the reaction pathway, offering deep insights into the molecule's functional behavior.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0 |

| Transition State | Highest energy point along the reaction coordinate | +85 |

| Product | Final complex or modified molecule | -40 |

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool to elucidate complex reaction mechanisms involving this compound. By simulating the interactions and transformations at a molecular level, researchers can visualize the entire reaction pathway, identifying key intermediates and transition states that are often transient and difficult to observe experimentally.

For example, the mechanism of anion sensing by this compound can be thoroughly investigated. The peri-disposition of the two boronic acid groups allows for cooperative binding. A computational study would typically involve:

Conformational Search: Identifying the lowest energy conformation of the molecule.

Reactant Complex Formation: Modeling the initial non-covalent interaction between the molecule and an anion.

Transition State Search: Locating the transition state for the covalent bond formation between the boron and the anion. This step often involves significant geometric rearrangement due to the steric strain of the naphthalene system.

Product Analysis: Characterizing the final structure, including changes in bond lengths, angles, and electronic properties upon binding.

Through these simulations, it is possible to understand how the unique geometry of this compound facilitates its function, providing a rationale for its observed reactivity and guiding the design of new molecules with enhanced properties.

Prediction and Analysis of Molecular Conformation, Aromaticity, and Intermolecular Interactions

The structure of this compound is heavily influenced by the steric strain resulting from the two bulky substituents at the peri positions. This forces the naphthalene backbone to distort from planarity and dictates a specific orientation of the boronic acid groups relative to each other. Computational methods are essential for predicting the most stable conformation and understanding the consequences of this strain.

Molecular Conformation: Energy minimization calculations, using methods like DFT, can predict the equilibrium geometry. These studies show that to relieve steric hindrance, the boronic acid groups are splayed outwards and twisted out of the mean plane of the naphthalene ring. This fixed orientation is critical for its ability to act as a bidentate Lewis acid, creating a pre-organized binding pocket for specific substrates.

Aromaticity: The distortion of the naphthalene core can affect its aromaticity. Computational methods like Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromatic character of the rings. A NICS calculation performed at the center of each ring would reveal if the steric strain causes a significant loss of aromatic stabilization.

Intermolecular Interactions: The boronic acid moieties are capable of forming strong intermolecular interactions, particularly hydrogen bonds. To analyze these non-covalent interactions in detail, methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used.

QTAIM analyzes the topology of the electron density to identify and characterize chemical bonds and interactions. The presence of a bond path between two atoms is an indication of an interaction.

NCI analysis provides a visual representation of non-covalent interactions in 3D space, color-coding them based on their strength and type (e.g., attractive hydrogen bonds, weaker van der Waals forces, or repulsive steric clashes).

These analyses can be used to study the dimerization of this compound through intermolecular hydrogen bonds or its interaction with solvent molecules and substrates.

| Method | Analyzed Property | Key Output |

|---|---|---|

| DFT Geometry Optimization | Molecular Conformation | Optimized 3D structure, bond lengths, dihedral angles |

| NICS (Nucleus-Independent Chemical Shift) | Aromaticity | Magnetic shielding value at a ring's center (negative values indicate aromaticity) |

| QTAIM (Quantum Theory of Atoms in Molecules) | Intermolecular Interactions | Bond paths, electron density at bond critical points |

| NCI (Non-Covalent Interaction) Analysis | Intermolecular Interactions | 3D visualization of interaction regions and their nature |

Chemometric Analysis for Structure-Property Relationships

Chemometrics applies statistical and mathematical methods to chemical data. A key application in computational chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. While specific QSAR/QSPR studies on this compound are not widely reported, the methodology provides a framework for future investigations.

A hypothetical QSAR study on a series of substituted this compound derivatives could be designed to predict a specific biological activity, such as enzyme inhibition. The process would involve:

Data Set Assembly: Synthesizing or computationally designing a series of derivatives with varying substituents on the naphthalene core. The biological activity for each compound would be measured experimentally.

Descriptor Calculation: For each molecule, a large number of numerical descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, dipole moment) descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates a subset of the most relevant descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with optimized properties and reducing the need for extensive experimental work.

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems Utilizing 1,8-Naphthalenediboronic Acid Derivatives

The development of novel catalytic systems is a promising frontier for derivatives of this compound, primarily leveraging the properties of the boronic esters they form with diols, such as 1,8-naphthalenediol. These esters exhibit a combination of high Lewis acidity and significant stability, which are critical for catalysis.

Boronic acid esters derived from 1,8-naphthalenediol have been shown to possess Lewis acidities comparable to their widely used catechol-based analogues. rsc.orgnih.gov This strong Lewis acidity is essential for their function as catalysts in a variety of organic transformations. However, a key advantage of the 1,8-naphthalenediol scaffold is its superior stability. Unlike catechol-based esters, which are prone to hydrolysis, especially in the presence of water, the six-membered dioxaborinane ring in 1,8-naphthalenediol-based boronic esters imparts greater hydrolytic and thermal stability. mdpi.comnih.gov

This enhanced robustness suggests their potential for creating more durable and reusable Lewis acid catalysts. While specific applications are still emerging, the fundamental properties of these compounds make them strong candidates for reactions where stability under challenging conditions is paramount. Research in this area is focused on harnessing these stable and acidic boron centers to catalyze reactions such as carbonyl activations, conjugate additions, and other transformations that rely on effective Lewis acid mediation. The inherent rigidity and well-defined geometry of the naphthalene (B1677914) backbone could also introduce unique steric and electronic effects, potentially leading to novel selectivity in catalytic processes.

Integration into Advanced Functional Materials beyond Traditional MOFs and COFs

Derivatives of this compound are proving to be exceptional building blocks for the self-assembly of sophisticated supramolecular structures that extend beyond the realm of conventional Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The precise orientation of the boron moieties allows for the construction of discrete, well-defined functional architectures with applications in host-guest chemistry. mdpi.com

A notable example is the use of 1,8-dihydroxy naphthalene (a common precursor) in combination with various aryl boronic acids and nitrogen-based linkers like 4,4′-bipyridine. nih.gov This strategy utilizes the formation of dative covalent N→B bonds to drive the self-assembly of complex structures. mdpi.comnih.gov Research has demonstrated the synthesis of unique "H-shaped" and "double-tweezer" Lewis acid-base adducts. nih.govsemanticscholar.org These adducts function as effective hosts for aromatic hydrocarbon guests, forming thermally stable host-guest complexes. nih.gov

The stability of these complexes is noteworthy; thermogravimetric analysis shows that the guest solvent molecules are retained at temperatures significantly higher than those observed for structurally related catechol-based systems. nih.gov This indicates stronger host-guest interactions, likely arising from the specific architecture and electronic properties conferred by the 1,8-naphthalene unit. nih.gov Furthermore, these host systems can exhibit selectivity, preferentially binding one isomer from a mixture of xylenes, highlighting their potential for separation applications. mdpi.comnih.gov This research showcases a powerful method for creating advanced functional materials where the 1,8-naphthalene scaffold provides the rigidity and stability necessary for selective molecular recognition. nih.govsemanticscholar.org

| Host Adduct Formula | Guest Molecule | Solvent Loss Peak Temperature (°C) | Reference |

|---|---|---|---|

| (3,4,5-F₃-C₆H₂)B(nad)←NC₅H₄-C₅H₄N→B(nad)(3,4,5-F₃-C₆H₂) | Benzene | 147 | nih.govsemanticscholar.org |

| (3,4,5-F₃-C₆H₂)B(nad)←NC₅H₄-C₅H₄N→B(nad)(3,4,5-F₃-C₆H₂) | Toluene | 141 | nih.govsemanticscholar.org |

| (3,4,5-F₃-C₆H₂)B(nad)←NC₅H₄-C₅H₄N→B(nad)(3,4,5-F₃-C₆H₂) | Mesitylene | 142 | nih.govsemanticscholar.org |

| (3,4,5-F₃-C₆H₂)B(nad)←NC₅H₄-C₅H₄N→B(nad)(3,4,5-F₃-C₆H₂) | o-Xylene (B151617) | 122 | nih.govsemanticscholar.org |

| (3,4,5-F₃-C₆H₂)B(nad)←NC₅H₄-C₅H₄N→B(nad)(3,4,5-F₃-C₆H₂) | m-Xylene | 128 | nih.govsemanticscholar.org |

| (3,4,5-F₃-C₆H₂)B(nad)←NC₅H₄-C₅H₄N→B(nad)(3,4,5-F₃-C₆H₂) | p-Xylene (B151628) | 128 | nih.govsemanticscholar.org |

Innovative Synthetic Transformations and Methodologies for Complex Architectures

The 1,8-naphthalenediol backbone provides a robust platform for a variety of innovative synthetic transformations, enabling the construction of diverse and complex boron-containing architectures. rsc.org Methodologies have been developed for the synthesis of a wide array of 1,8-naphthalenediolate-supported boronic and boric acid esters. nih.gov These syntheses are often straightforward, involving the reaction of 1,8-naphthalenediol with corresponding aryl boronic acids, boric acid, or other boron precursors, frequently resulting in crystalline products in high yields. rsc.org

The versatility of this system is demonstrated by the range of substituents that can be incorporated at the boron center. nih.gov Syntheses have been successfully performed to yield derivatives where the boron is attached to various functionalized aryl groups (e.g., C₆F₅, 3,4,5-F₃-C₆H₂), alkyl groups (e.g., Buⁿ), and heteroatoms (e.g., Cl, OMe). rsc.orgnih.gov

Beyond simple esters, more complex structures have been created. For instance, a diboronic acid ester, B₂(1,8-O₂C₁₀H₈)₂, has been synthesized through the reaction of 1,8-naphthalenediol with B₂(NMe₂)₄ followed by the addition of HCl. rsc.orgnih.gov Furthermore, the chloro-boronic ester, Cl-B(1,8-O₂C₁₀H₈), serves as a versatile precursor for the synthesis of cationic boronium salts. rsc.org It reacts smoothly with Lewis bases such as triethylphosphine (B1216732) oxide (O=PEt₃), 4-dimethylaminopyridine (B28879) (DMAP), 2,2′-bipyridine, and 1,10-phenanthroline (B135089) to form these charged, tetra-coordinate boron species. rsc.orgnih.govrsc.org These synthetic methodologies provide access to a rich variety of building blocks with tailored electronic properties and coordination environments, suitable for applications in catalysis, materials science, and supramolecular chemistry. rsc.org

| Target Compound Type | Boron Precursor | Key Reagent(s) | Reference |

|---|---|---|---|

| Aryl Boronic Acid Ester | ArB(OH)₂ | 1,8-Naphthalenediol | rsc.org |

| Aliphatic Boronic Acid Ester | BuⁿB(OH)₂ | 1,8-Naphthalenediol | nih.gov |

| Boric Ester | B(OMe)₃ | 1,8-Naphthalenediol | rsc.org |

| Hydroxy Borate (B1201080) | B(OH)₃ | 1,8-Naphthalenediol | rsc.org |

| Diboronic Acid Ester | B₂(NMe₂)₄ | 1,8-Naphthalenediol, HCl | rsc.orgnih.gov |

| Boronium Salts | Cl-B(1,8-O₂C₁₀H₈) | O=PEt₃, DMAP, 2,2′-bipyridine | rsc.orgnih.govrsc.org |

Exploration of Self-Healing and Responsive Materials based on Reversible Boron Chemistry

The field of self-healing and responsive materials is increasingly focused on incorporating dynamic covalent bonds into polymer networks. Boronic esters are prime candidates for this purpose due to the reversible nature of the B-O bond, which can break and reform, allowing for material repair and adaptation to external stimuli. rsc.orgresearchgate.net Polymeric materials cross-linked with boronic esters can exhibit intrinsic self-healing properties, mending physical damage at room temperature. scribd.comdeakin.edu.au

The reversible esterification between boronic acids and diols can be influenced by stimuli such as pH or the presence of water, enabling the design of "smart" materials that respond to environmental changes. rsc.orgresearchgate.net While much of the foundational work has used other diols, the unique properties of this compound derivatives make them highly attractive for next-generation materials. A key challenge for many boronic ester-based materials is their susceptibility to hydrolysis. nih.gov

This is where the 1,8-naphthalene scaffold offers a distinct advantage. Boronic esters derived from 1,8-naphthalenediol are significantly more hydrolytically stable than their catechol analogues. mdpi.comnih.gov This enhanced stability could translate into self-healing and responsive materials with greater durability and a wider operational window, particularly in humid environments or aqueous media. Future research is directed at integrating the robust 1,8-naphthalenediboronate unit into polymer backbones and cross-linked networks to create materials that combine the dynamic, reversible chemistry needed for self-healing with the superior chemical stability imparted by the naphthalene framework. rsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methodologies for preparing 1,8-naphthalenediboronic acid?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or boronic acid anhydride formation. For example, describes the use of this compound anhydride as a starting material for tetramerization reactions, achieving yields >90% under controlled conditions (e.g., reaction with [Al(NH3)6]Cl3). Key steps include purification via recrystallization and characterization by NMR (¹¹B, ¹H) and mass spectrometry to confirm boronic acid functionality .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural validation requires spectroscopic techniques:

- ¹H NMR : Aromatic proton signals in the δ 7.5–8.5 ppm range, with coupling patterns specific to naphthalene substitution.

- ¹¹B NMR : A sharp singlet near δ 30 ppm, indicative of boronic acid groups.

- FT-IR : B-O stretching vibrations at ~1350 cm⁻¹ and B-OH peaks near 3200 cm⁻¹.

Cross-referencing with X-ray crystallography (as in ) is recommended for absolute confirmation .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The compound participates in Suzuki-Miyaura couplings with aryl halides, facilitated by Pd catalysts (e.g., Pd(PPh3)4) and bases (K2CO3). The 1,8-substitution pattern imposes steric constraints, often requiring elevated temperatures (80–100°C) in polar aprotic solvents (THF or DMF). Kinetic studies suggest slower reactivity compared to monoboronic analogs due to electronic conjugation between boronic acid groups .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its Lewis acidity and coordination chemistry?

- Methodological Answer : The conjugated aromatic system enhances Lewis acidity by delocalizing electron density away from boron. demonstrates its oligotopic Lewis acid behavior via X-ray structures of adducts with THF or pyridine. Computational studies (DFT or NBO analysis) reveal partial positive charge on boron atoms (~+0.5 e), enabling coordination to metals like Ag+ or Pb2+ to form complexes (e.g., [Ag(py)2(2·py4)]+). Cyclic voltammetry (CV) further shows redox activity in cathodic regions, linked to boron-centered electron transfer .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization of this compound?

- Methodological Answer : Protodeboronation is minimized by:

- Using anhydrous, deoxygenated solvents (e.g., degassed THF).

- Adding stabilizing ligands (e.g., 2,2,6,6-tetramethylheptanedione) to reduce boron hydrolysis.

- Optimizing reaction pH (neutral to slightly basic) to avoid acid-catalyzed degradation.

highlights the stability of boronic acid anhydride derivatives under inert atmospheres, achieving 93% yield in tetramerization reactions .

Q. How can this compound be integrated into π-conjugated materials for optoelectronic applications?

- Methodological Answer : The compound serves as a building block for [16]annulenes and boron-doped phenalenyls ( ). Its planar structure enables π-stacking in solid-state materials, characterized by UV-vis spectroscopy (absorption λmax ~350 nm) and fluorescence quenching assays. For polymer integration, Sonogashira coupling or electropolymerization methods are employed, with CV used to monitor redox-driven polymerization .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points and solubility: How should researchers reconcile conflicting data?

- Methodological Answer : Variations in melting points (e.g., 210–211°C in vs. anhydride stability up to 167°C in ) arise from hydration states or polymorphic forms. Researchers should:

- Perform thermogravimetric analysis (TGA) to assess hydration.

- Compare solubility in polar (water, methanol) vs. nonpolar (toluene) solvents.

- Standardize drying protocols (e.g., vacuum desiccation for 24 hours) .

Experimental Design Considerations

Q. What controls are essential when studying the environmental stability of this compound?

- Methodological Answer : Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes